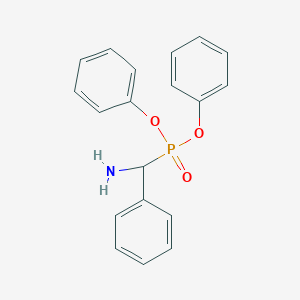
Diphenoxyphosphoryl(phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenoxyphosphoryl(phenyl)methanamine is an organophosphorus compound that features a phosphoryl group bonded to a phenyl group and a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenoxyphosphoryl(phenyl)methanamine typically involves the reaction of diphenylphosphoryl chloride with phenylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenoxyphosphoryl(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphoryl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, diphenoxyphosphoryl(phenyl)methanamine is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in chemical processes. Its stability and reactivity make it valuable for industrial applications .
Wirkmechanismus
The mechanism of action of diphenoxyphosphoryl(phenyl)methanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it effective as a ligand in coordination complexes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a methanamine moiety.
Phenylamine: Contains an amine group attached to a phenyl ring but lacks the phosphoryl group.
Methenamine: A heterocyclic compound used as an antibacterial agent, structurally different but shares the amine functionality.
Uniqueness
Diphenoxyphosphoryl(phenyl)methanamine is unique due to the presence of both a phosphoryl group and a phenylmethanamine moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
84044-04-2 |
|---|---|
Molekularformel |
C19H18NO3P |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
diphenoxyphosphoryl(phenyl)methanamine |
InChI |
InChI=1S/C19H18NO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H,20H2 |
InChI-Schlüssel |
ADKWGDVIVQQVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


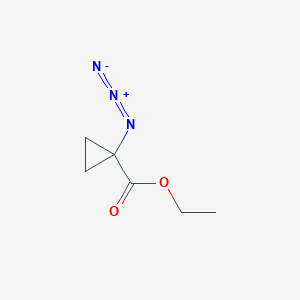
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
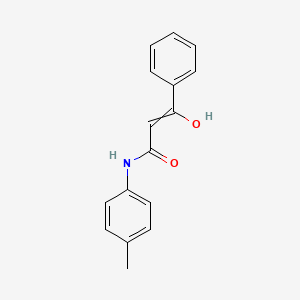
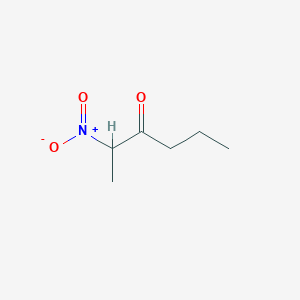
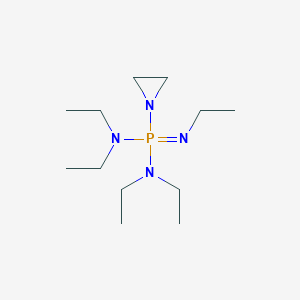
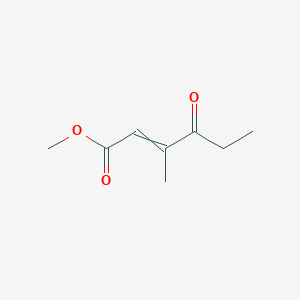
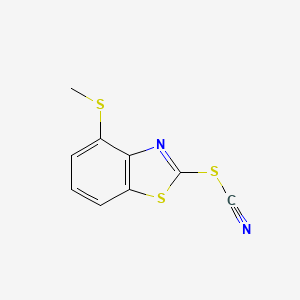
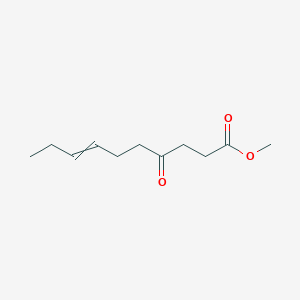
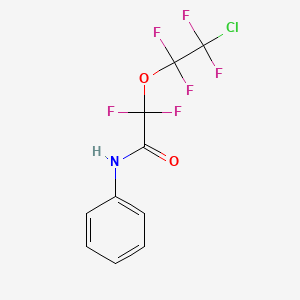
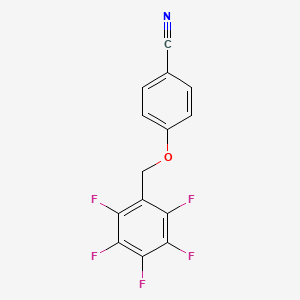
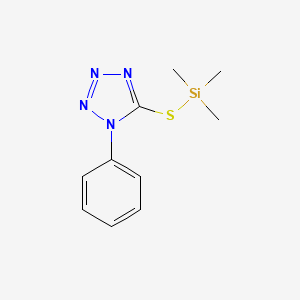
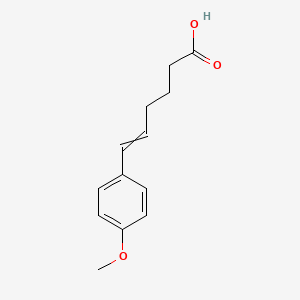
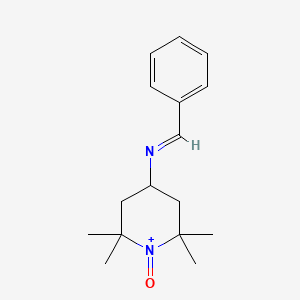
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
